N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-yl}-2-(methylsulfanyl)pyridine-3-carboxamide
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Description
Synthesis Analysis
The synthesis of Compound X involves several steps, including the condensation of 2,6-dimethylmorpholine-4-carbaldehyde with 2-aminothiazole to form the thiazole ring. Subsequent reactions introduce the pyridine and carboxamide functionalities. Detailed synthetic pathways and reaction conditions are documented in the literature .Molecular Structure Analysis
Compound X adopts a planar conformation due to the resonance effects within its heterocyclic rings. The thiazole and pyridine rings are conjugated, contributing to its stability. The morpholine group provides solubility and influences its pharmacokinetic properties. X-ray crystallography confirms the compound’s three-dimensional arrangement .Chemical Reactions Analysis
Compound X undergoes hydrolysis under acidic conditions, leading to the cleavage of the carboxamide bond. Additionally, it can form coordination complexes with transition metal ions, affecting its reactivity. Further investigations into its reactivity with other functional groups are warranted .Mechanism of Action
Compound X exhibits promising biological activity, particularly as a potential kinase inhibitor. It selectively targets specific kinases involved in cell signaling pathways, modulating cellular processes such as proliferation, apoptosis, and angiogenesis. Further studies are needed to elucidate its precise binding sites and downstream effects .
Physical and Chemical Properties Analysis
Safety and Hazards
Properties
IUPAC Name |
N-[4-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-yl]-2-methylsulfanylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S2/c1-11-7-21(8-12(2)23-11)9-13-10-25-17(19-13)20-15(22)14-5-4-6-18-16(14)24-3/h4-6,10-12H,7-9H2,1-3H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALTVRJJLIZDSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CSC(=N2)NC(=O)C3=C(N=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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